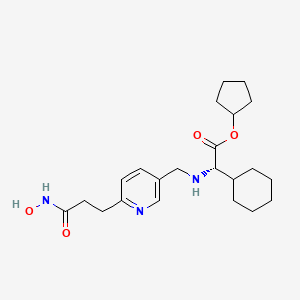
GSK-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK-B is a novel potent γ-secretase modulator, decreasing Aβ42, increasing Aβ38 and having no effect on Aβ40 levels.
Aplicaciones Científicas De Investigación
1. Role in Biological Processes
GSK-B, also known as Glycogen Synthase Kinase 3 Beta, plays a critical role in various biological processes. It is involved in metabolism, gene expression, cell fate determination, proliferation, and survival. GSK-3 activity is regulated through phosphorylation, which can be modulated by growth factors or hormonal stimulation (Fang et al., 2000).
2. Therapeutic Potential in Shock and Inflammation
GSK-3β is a key player in the regulation of the inflammatory process. Its inhibition, using genetically modified cells or pharmacological inhibitors, affects the regulation of various inflammatory mediators both in vitro and in vivo. This has potential therapeutic applications for diseases associated with inflammation, ischemia/reperfusion, and shock (Dugo et al., 2007).
3. Impact on Mitotic Spindle Dynamics and Chromosome Alignment
GSK-3 is crucial for mitotic spindle dynamics and chromosome alignment. Its spatial and temporal regulation during mitosis, particularly its phosphorylation, plays a vital role in controlling microtubule dynamics and chromosomal alignment on the metaphase plate (Wakefield et al., 2003).
4. Neuroprotective Effects
Selective inhibitors of GSK-3 have been shown to protect central and peripheral nervous system neurons from death induced by reduced activity in the PI 3-kinase pathway. This implicates GSK-3 as a key target in the neuronal survival pathway and suggests potential applications in neuroprotection (Cross et al., 2001).
5. Role in Alzheimer’s Disease
GSK-3, in relation to protein kinase B (PKB) signaling, is involved in Alzheimer’s disease pathology. The study of PKB/GSK-3 signaling reveals its contribution to neurofibrillary degeneration, which is a hallmark of Alzheimer's (Pei et al., 2003).
6. Inhibition to Reduce Organ Injury/Dysfunction
Inhibitors of GSK-3β have been shown to reduce organ injury and dysfunction caused by conditions such as lipopolysaccharide-induced endotoxemia in rats. This suggests a potential therapeutic application in treating diseases associated with local or systemic inflammation (Dugo et al., 2005).
7. Significance in Cell Signaling Networks
GSK-3 is a key regulator in multiple signaling pathways and has significant implications in various pathological settings including cancer, cardiovascular disease, and neurological disorders (Manning & Toker, 2017).
8. Involvement in Cardiac Hypertrophy and Development
GSK-3β is an essential negative regulator of cardiac hypertrophy. Its activity modulation contributes significantly to the development of cardiac hypertrophy and plays an important role in cardiac development (Hardt & Sadoshima, 2002).
Propiedades
Número CAS |
884599-96-6 |
|---|---|
Nombre del producto |
GSK-B |
Fórmula molecular |
C27H31F6NO2 |
Peso molecular |
515.5404 |
Nombre IUPAC |
[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid |
InChI |
InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
Clave InChI |
JWENOJGRPMPNAG-QFWMQHCXSA-N |
SMILES |
O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK-B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
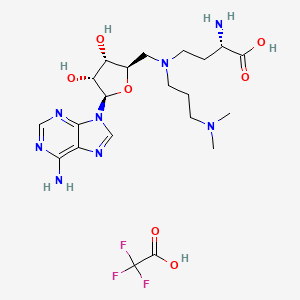
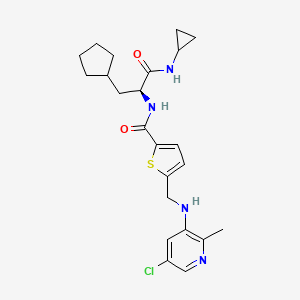
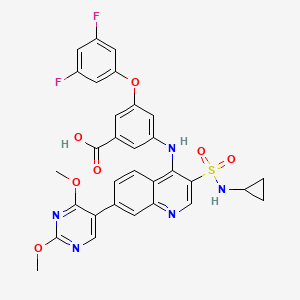
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
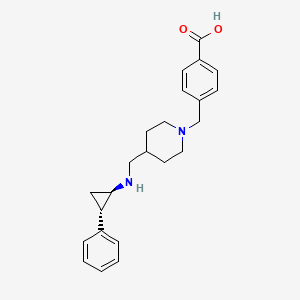
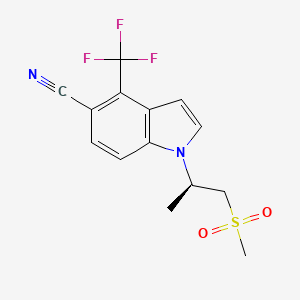
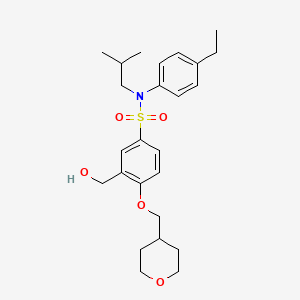
![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
